molecular formula C4H4Br2N2 B15322016 4-Bromo-5-(bromomethyl)-1h-pyrazole

4-Bromo-5-(bromomethyl)-1h-pyrazole

Cat. No.: B15322016
M. Wt: 239.90 g/mol
InChI Key: OKFSQNQLXKKOPN-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with bromine atoms at the 4 and 5 positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-1H-pyrazole typically involves the bromination of 5-methyl-1H-pyrazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the scalability and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent pyrazole.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of azido, thiocyano, or methoxy derivatives.

    Oxidation: Formation of pyrazole-5-carboxaldehyde or pyrazole-5-carboxylic acid.

    Reduction: Formation of 5-methyl-1H-pyrazole.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole ring contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-nitrophthalonitrile
  • 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
  • 4-Bromo-5-(bromomethyl)-2-methylpyridine

Uniqueness

4-Bromo-5-(bromomethyl)-1H-pyrazole is unique due to its dual bromine substitution, which imparts distinct reactivity and potential for diverse chemical transformations. Its pyrazole ring structure also differentiates it from other brominated heterocycles, providing unique opportunities for medicinal and synthetic applications.

Properties

Molecular Formula

C4H4Br2N2

Molecular Weight

239.90 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)-1H-pyrazole

InChI

InChI=1S/C4H4Br2N2/c5-1-4-3(6)2-7-8-4/h2H,1H2,(H,7,8)

InChI Key

OKFSQNQLXKKOPN-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1Br)CBr

Origin of Product

United States

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